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Compound of Interest

Compound Name: (S)-1-Phenyl-2-propyn-1-ol

Cat. No.: B2474740 Get Quote

An In-Depth Technical Guide to (S)-1-Phenyl-2-propyn-1-ol: A Versatile Chiral Building Block

Introduction: Beyond the Structure
(S)-1-Phenyl-2-propyn-1-ol, identified by its CAS number 64599-56-0, is a chiral propargyl

alcohol that serves as a cornerstone in modern synthetic chemistry.[1][2] While often discussed

in the context of its racemic form (1-Phenyl-2-propyn-1-ol, CAS 4187-87-5), the

enantiomerically pure (S)-form provides a critical advantage in the synthesis of stereospecific

pharmaceuticals and complex natural products.[3][4] This guide moves beyond a simple

recitation of facts to provide a deeper understanding of its synthesis, reactivity, and strategic

applications, offering field-proven insights for researchers, scientists, and drug development

professionals. Its utility stems from the unique combination of a secondary alcohol and a

terminal alkyne, offering two distinct and highly reactive sites for molecular elaboration.[5] This

dual functionality makes it an invaluable synthon for constructing diverse molecular

architectures, from heterocyclic pharmacophores to advanced organic materials.[6]

Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is foundational to its effective and safe use

in the laboratory. The key physicochemical data for 1-phenyl-2-propyn-1-ol are summarized

below. It is crucial to handle this compound with appropriate personal protective equipment, as

it is classified as an irritant and is harmful if swallowed.[3][7][8]
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Property Value Source(s)

CAS Number
64599-56-0 for (S)-enantiomer;

4187-87-5 for racemate
[2][3]

Molecular Formula C₉H₈O [2][3]

Molecular Weight 132.16 g/mol [2][3]

Appearance Colorless to light yellow liquid [7][8]

Melting Point 22-23 °C [3]

Boiling Point 135-136 °C at 13 mmHg [3]

Density 1.066 - 1.087 g/mL at 25 °C [3][7]

Refractive Index (n20/D) 1.549 [3]

Flash Point 99 °C (210.2 °F) [3][7]

pKa
~13.6 (estimated, similar to

propargyl alcohol)
[9]

Safety and Handling Precautions:

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if

swallowed.[3][7]

Handling: Use in a well-ventilated area, preferably a fume hood. Wear protective gloves,

clothing, and eye/face protection. Avoid breathing vapors. Wash hands thoroughly after

handling.[7]

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and sealed

in a dry environment.[7][10]

Core Synthesis Methodologies
The preparation of 1-phenylpropargyl alcohol is a fundamental transformation in organic

chemistry. The choice of method often depends on the desired scale, available starting

materials, and whether the racemic or an enantiomerically enriched product is required.
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Method 1: Nucleophilic Addition of Acetylide to
Benzaldehyde
This classic and direct approach is one of the most common methods for preparing the racemic

compound. It involves the deprotonation of acetylene to form a potent nucleophile, which then

attacks the electrophilic carbonyl carbon of benzaldehyde.

Starting Materials Reagents & Conditions

Reaction Steps

Product

Acetylene

1. Acetylene Deprotonation
(Formation of Acetylide)

Benzaldehyde

2. Nucleophilic Attack
on Benzaldehyde

Strong Base
(e.g., EtMgBr, NaOH/DMSO)

Anhydrous Solvent
(e.g., THF) 0-10 °C

Acetylide Intermediate

3. Aqueous Workup
(e.g., NH4Cl quench)

(±)-1-Phenylpropargyl Alcohol

Click to download full resolution via product page

Caption: Workflow for Acetylide Addition to Benzaldehyde.
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Detailed Step-by-Step Protocol:

This protocol is adapted from established procedures for the synthesis of 1-phenylpropargyl

alcohol.[5]

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a gas inlet, a dropping funnel, and a thermometer is assembled under an inert

atmosphere (e.g., Nitrogen or Argon).

Reagent Preparation: A solution of ethylmagnesium bromide in anhydrous tetrahydrofuran

(THF) is prepared or obtained commercially. A separate solution of benzaldehyde in

anhydrous THF is prepared in the dropping funnel.

Acetylene Introduction: Acetylene gas is bubbled through the stirred THF solution at a

controlled temperature, typically between -20 °C and 0 °C.

Acetylide Formation: The Grignard reagent (ethylmagnesium bromide) is added dropwise to

the acetylene solution. This deprotonates the acetylene to form the soluble

ethynylmagnesium bromide. The reaction is typically stirred for 30-60 minutes below 0 °C.

Nucleophilic Addition: The solution of benzaldehyde in THF is added dropwise from the

dropping funnel, maintaining the temperature between 0 °C and 10 °C to control the

exothermic reaction.[5]

Reaction Completion: After the addition is complete, the mixture is allowed to warm to room

temperature and stirred for several hours (or overnight) to ensure complete conversion.[5]

Quenching and Workup: The reaction is carefully quenched by slow addition of a saturated

aqueous ammonium chloride solution while cooling in an ice bath.

Extraction and Purification: The organic layer is separated, and the aqueous layer is

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure. The crude product is then purified by vacuum distillation to yield 1-

phenylpropargyl alcohol.[5]
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Method 2: Palladium/Copper-Catalyzed Sonogashira
Coupling
While the previous method builds the molecule from acetylene and benzaldehyde, the

Sonogashira coupling is a powerful alternative for creating substituted phenylpropargyl

alcohols.[11][12] This cross-coupling reaction joins a terminal alkyne (propargyl alcohol) with an

aryl halide (e.g., iodobenzene).[13][14][15] This method is exceptionally valuable for its high

functional group tolerance.[16]

Detailed Step-by-Step Protocol:

This protocol is representative of a typical Sonogashira coupling for this class of compounds.

[10][11]

Inert Atmosphere: A flame-dried Schlenk flask is charged with the aryl halide (e.g.,

iodobenzene), a palladium catalyst such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like

CuI.[11] The flask is evacuated and backfilled with an inert gas (e.g., Argon) multiple times.

Solvent and Base Addition: Anhydrous solvent (e.g., THF) and a suitable amine base (e.g.,

triethylamine or diisopropylamine) are added via syringe.[11][17] The mixture is stirred to

dissolve the solids.

Alkyne Addition: Propargyl alcohol is added to the reaction mixture via syringe.

Reaction Conditions: The reaction is stirred at room temperature or gently heated (e.g., 40-

60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until

the starting aryl halide is consumed.

Workup and Purification: Upon completion, the reaction mixture is cooled, and the amine

hydrohalide salt is filtered off. The filtrate is concentrated, and the residue is partitioned

between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed,

dried, and concentrated. The final product is purified by flash column chromatography on

silica gel.[11]

Key Chemical Reactivity and Transformations
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The synthetic power of 1-phenylpropargyl alcohol lies in the orthogonal reactivity of its two

functional groups. The terminal alkyne is a gateway to cycloadditions and further couplings,

while the secondary alcohol can be manipulated through oxidation or rearrangement.

Reactivity of the Terminal Alkyne
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone

of "click chemistry."[18][19][20] It provides an exceptionally efficient and reliable method for

covalently linking the alkyne-containing molecule to another molecule bearing an azide

group, forming a stable 1,2,3-triazole ring.[21][22] This reaction is prized in drug discovery

and chemical biology for its high yield, stereospecificity, and compatibility with a vast range of

functional groups and aqueous conditions.[20]

(S)-1-Phenylpropargyl
Alcohol

1,4-Disubstituted
1,2,3-Triazole Product

Organic Azide
(R-N3)

Cu(I) Catalyst
(e.g., CuSO4/Na-Ascorbate)

catalyzes

Solvent
(e.g., H2O/t-BuOH)

Click to download full resolution via product page

Caption: Schematic of the CuAAC "Click" Reaction.

Further Sonogashira Coupling: The terminal C-H bond of the alkyne is acidic and can be

deprotonated to form a nucleophilic acetylide.[9] This allows the molecule to act as the

alkyne partner in a subsequent Sonogashira reaction, coupling it with another aryl or vinyl

halide to build more complex, conjugated systems.

Reactivity of the Secondary Alcohol
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-

phenyl-2-propyn-1-one (phenylpropargylone), using a variety of standard oxidizing agents

(e.g., PCC, Swern oxidation, DMP). This ketone is also a valuable synthetic intermediate.
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Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargyl alcohols can

undergo rearrangement to form α,β-unsaturated carbonyl compounds. This transformation

provides a route to different classes of molecules from the same starting material.

Applications in Drug Discovery and Medicinal
Chemistry
1-Phenylpropargyl alcohol and its derivatives are prevalent scaffolds in medicinal chemistry.

The rigid alkyne linker is often used to position functional groups in specific orientations for

optimal interaction with biological targets, while the triazole ring formed via click chemistry is an

excellent and stable bioisostere for an amide bond.[20]

Anticancer Agents: Phenylpropargyl alcohols are used as precursors for synthesizing

oxathiolene oxides, which have been investigated as inducers of NQO1 (quinone

oxidoreductase), an enzyme involved in cancer chemoprevention.[11][12]

Heterocycle Synthesis: The molecule is a key starting material for the synthesis of various

pharmacologically active heterocycles, such as pyrazoles, which exhibit a wide range of

biological activities.[5][23]

Bioconjugation: Through the CuAAC reaction, molecules containing the 1-phenylpropargyl

alcohol motif can be "clicked" onto biomolecules like peptides, proteins, or nucleic acids for

applications in diagnostics, imaging, and targeted drug delivery.[18][21]
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Caption: Strategic Application Pathways in Drug Development.

Conclusion
(S)-1-Phenyl-2-propyn-1-ol is far more than a simple chemical. It is a versatile and powerful

tool in the arsenal of the modern synthetic chemist. Its dual reactivity, combined with the

stereochemical information held in its chiral center, provides an efficient and elegant entry point

into a vast chemical space. From the rational design of novel therapeutics to the construction of

complex materials, a deep understanding of this building block's properties, synthesis, and

reactivity is essential for driving innovation at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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